molecular formula C16H18F3N7 B10924901 4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10924901
M. Wt: 365.36 g/mol
InChI Key: DSMFXCPXAGBAAZ-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to its combination of pyrazole and pyrimidine rings, as well as the presence of a trifluoromethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-[2-(3-methylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-3-25-10-12(9-21-25)13-8-14(16(17,18)19)23-15(22-13)20-5-7-26-6-4-11(2)24-26/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,22,23)

InChI Key

DSMFXCPXAGBAAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCN3C=CC(=N3)C)C(F)(F)F

Origin of Product

United States

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